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molecular formula C7H12N2 B112763 1-Aminocyclohexanecarbonitrile CAS No. 5496-10-6

1-Aminocyclohexanecarbonitrile

Cat. No. B112763
M. Wt: 124.18 g/mol
InChI Key: HUMMCZRNZCKXHL-UHFFFAOYSA-N
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Patent
US03992351

Procedure details

In a similar manner, 1-aminoisobutyronitrile was prepared by substituting for cyclohexanone cyanohydrin an equivalent amount of acetone cyanohydrin.
[Compound]
Name
1-aminoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][C:4](O)([C:7]#[N:8])[CH2:3][CH2:2]1.CC(C)(O)C#[N:13]>>[NH2:13][C:4]1([C:7]#[N:8])[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1

Inputs

Step One
Name
1-aminoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(CC1)(C#N)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1(CCCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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